5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
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Overview
Description
5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its potential therapeutic applications, particularly in targeting kinases for cancer therapy .
Preparation Methods
The synthesis of 5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives. This process typically includes the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring . Another approach involves the formation of triazinium dicyanomethylide, followed by cyclization . Industrial production methods often utilize transition metal-mediated synthesis or rearrangement of pyrrolooxadiazines to achieve higher yields and scalability .
Chemical Reactions Analysis
5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bromine, phosphorus tribromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential as a kinase inhibitor, which is crucial in cancer research.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for cancer cell proliferation and survival . The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is unique due to its bromine substitution, which can influence its reactivity and biological activity. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the bromine substitution.
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile: A derivative with an amino group, which can alter its chemical properties and biological activity.
Other kinase inhibitors: Compounds like avapritinib and remdesivir, which share the pyrrolo[2,1-f][1,2,4]triazine scaffold but have different substituents and applications.
These comparisons highlight the versatility and potential of this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C7H3BrN4 |
---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-6-1-5(2-9)12-7(6)3-10-4-11-12/h1,3-4H |
InChI Key |
OYAPJTKGGJXFFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1Br)C=NC=N2)C#N |
Origin of Product |
United States |
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